tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Description
tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrrolo-pyridine core with a formyl (-CHO) substituent at position 6 and a tert-butyl carboxylate group at position 2. Its molecular structure combines nitrogen-containing aromatic rings (pyridine and pyrrolidine), making it a versatile intermediate in medicinal chemistry and organic synthesis. The compound’s molecular weight is approximately 225.26 g/mol, and it exhibits moderate solubility in polar organic solvents like ethanol and dichlorloromethane .
Key functional groups include:
- Formyl group: Enhances electrophilic reactivity, enabling participation in nucleophilic additions or condensations.
- tert-Butyl carboxylate: Provides steric bulk and stability, improving solubility during synthetic steps .
The compound is synthesized via multi-step pathways involving pyrrole and pyridine precursors under controlled conditions (e.g., inert atmospheres, specific catalysts). Its spectral characterization relies on NMR and mass spectrometry .
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
tert-butyl 6-formyl-1,3-dihydropyrrolo[3,4-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-6-9-4-11(8-16)14-5-10(9)7-15/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
QLXAHCFTSFEMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC(=NC=C2C1)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nucleophilic Substitution Reaction: Starting with a suitable pyridine derivative, a nucleophilic substitution reaction is performed to introduce the tert-butyl ester group.
Oxidation Reaction: The intermediate compound is then subjected to oxidation to introduce the formyl group at the desired position.
Cyclization Reaction: The final step involves cyclization to form the pyrrolo[3,4-c]pyridine core structure.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
Nucleophilic Additions at the Formyl Group
The aldehyde functionality (C=O) undergoes nucleophilic additions under mild conditions. Key reactions include:
-
Imine Formation : Reacts with primary amines to form Schiff bases (R-N=CH-pyrrolopyridine derivatives) under acid- or base-catalyzed conditions.
-
Hydrazone Synthesis : Combines with hydrazines to yield hydrazones, which are precursors for heterocyclic systems like triazoles .
Example Reaction Conditions :
| Reagent | Catalyst | Product | Yield Range |
|---|---|---|---|
| Aniline | Acetic Acid | N-Aryl imine derivative | 60-85% |
| Hydrazine | None | Hydrazone intermediate | 70-90% |
Condensation Reactions
The formyl group participates in Knoevenagel and Aldol condensations:
-
Knoevenagel : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated nitriles .
-
Aldol Condensation : Forms conjugated enones with ketones or aldehydes under basic conditions .
Mechanistic Insight :
-
Base-mediated deprotonation of the active methylene compound generates a nucleophile, attacking the aldehyde’s electrophilic carbonyl carbon .
Cross-Coupling Reactions
While direct cross-coupling of the formyl group is uncommon, derivatives enable metal-catalyzed couplings:
-
Suzuki-Miyaura : Requires halogenation of the pyrrolo-pyridine core (e.g., converting -CHO to -Br). The chloro analog (tert-butyl 6-chloro-pyrrolo[3,4-c]pyridine-2-carboxylate) undergoes Suzuki coupling with aryl boronic acids using Pd catalysts .
Reported Example :
| Substrate | Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| 6-Chloro-pyrrolopyridine | Phenylboronic acid | Pd(PPh₃)₄ | 6-Phenyl-pyrrolopyridine | 75% |
Reduction and Oxidation
-
Reduction : The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group using NaBH₄ or LiAlH₄.
-
Oxidation : Converts to a carboxylic acid (-COOH) under strong oxidizing agents (e.g., KMnO₄).
Functionalization of the Pyrrolo-Pyridine Core
-
Boc Deprotection : The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane) to expose a secondary amine, enabling further alkylation or acylation .
-
Electrophilic Substitution : The electron-rich pyrrole ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at specific positions .
Stability and Reaction Optimization
Scientific Research Applications
Synthetic Applications
tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo reactions such as cyclization and condensation makes it a valuable building block in organic synthesis.
Table 1: Synthetic Reactions Involving this compound
Biological Applications
Research indicates that compounds related to this compound exhibit notable biological activities. These include potential anti-cancer properties and other therapeutic effects.
Case Studies
- Anti-Cancer Activity : Compounds derived from pyrrolopyridine structures have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that derivatives of this compound showed promising results against certain tumors by inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Properties : Research has explored the antimicrobial efficacy of pyrrolopyridine derivatives. The compound's structure allows for interaction with microbial enzymes, leading to inhibition of growth .
Mechanism of Action
The mechanism of action of tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyrrolo[3,4-c]pyridine core structure allows for π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate with structurally related pyrrolo-pyridine derivatives, highlighting differences in substituents, reactivity, and applications.
Key Comparative Insights:
Reactivity: The formyl group in the target compound distinguishes it from halogenated (e.g., 6-chloro) or electron-rich (e.g., 6-amino) analogs. It is more reactive toward nucleophiles like hydrazines or amines, enabling Schiff base formation . Chloro derivatives (e.g., CAS 1700330-18-2) undergo nucleophilic aromatic substitution (SNAr) with amines or thiols, making them versatile for functionalization . Cyano derivatives (CAS 1823557-01-2) exhibit stability under acidic conditions but require precautions due to toxicity risks .
Amino derivatives (C₁₂H₁₇N₃O₂) are explored for anticancer applications due to their ability to interact with DNA or protein targets .
Synthetic Utility: tert-Butyl carboxylate groups across all compounds enhance solubility and stability during multi-step syntheses. For example, the 6-oxo derivative (CAS 1251004-07-5) is used in stereoselective reactions to generate chiral intermediates . Keto and cyano groups expand utility in metal-catalyzed cross-couplings or cyclizations, unavailable in the formyl variant .
Physical Properties: The formyl compound is a solid at room temperature, while chloro analogs may exhibit higher melting points due to stronger intermolecular interactions . Cyano derivatives require strict storage conditions (dry, inert atmosphere) to prevent decomposition .
Biological Activity
tert-Butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate (CAS No. 1824323-60-5) is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, including its pharmacological implications.
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
IUPAC Name: this compound
Purity: 97%
Synthesis
The synthesis of this compound typically involves a multi-step organic reaction process. The compound can be synthesized through various methods including Ugi reactions and post-Ugi modifications, which enhance its functionalization and biological activity .
Antimicrobial Activity
Research indicates that derivatives of pyrrolo compounds exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various pathogens, suggesting that tert-butyl 6-formyl derivatives could also possess similar antimicrobial effects .
Anticancer Potential
Preliminary studies suggest that pyrrolo derivatives may have anticancer properties. Some compounds in this class have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could be further explored for its potential in cancer therapy .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of pyrrolo derivatives against human cancer cell lines. The findings indicated that certain structural modifications significantly enhanced the anticancer activity of these compounds .
- In Vivo Studies : Another study investigated the effect of similar pyrrolo derivatives on tumor growth in animal models. Results showed a reduction in tumor size and improved survival rates in treated groups compared to controls, suggesting potential therapeutic applications for the compound .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Research into related compounds has shown promising stability in biological fluids and favorable absorption characteristics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrrole ring can significantly influence biological activity. For instance:
Q & A
Basic: What are the key strategies for synthesizing tert-butyl 6-formyl-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate?
Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[3,4-c]pyridine scaffold. A common approach is:
Core Construction : Build the bicyclic pyrrolopyridine system via cyclization reactions, such as intramolecular Heck coupling or [3+2] cycloaddition.
Carboxylate Protection : Introduce the tert-butyl carbamate (Boc) group using Boc-anhydride under basic conditions (e.g., DMAP, DCM) to protect the secondary amine .
Formylation : Install the formyl group at the 6-position via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by quenching with DMF .
Key Validation : Monitor intermediates by H NMR for Boc-group integrity (~1.4 ppm, singlet) and IR for formyl stretch (~1680 cm).
Basic: Which analytical techniques are most effective for characterizing this compound?
Answer:
- X-ray Crystallography : Resolve absolute stereochemistry and confirm the bicyclic framework. SHELXL is widely used for refinement, particularly for small molecules with high-resolution data .
- NMR Spectroscopy : H and C NMR identify substituents (e.g., formyl proton at ~9.8 ppm, Boc tert-butyl at 1.4 ppm).
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H] for C₁₄H₁₉N₂O₃: calc. 275.1396, observed 275.1398).
Basic: What safety precautions are critical when handling this compound?
Answer:
- Thermal Stability : Avoid heat sources (P210) due to potential decomposition of the Boc group above 150°C .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., POCl₃ in formylation).
- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory (P201/P202) .
Advanced: How can researchers resolve contradictions between experimental and computational NMR data?
Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies:
Solvent Correction : Use DFT calculations (e.g., B3LYP/6-31G*) with explicit solvent models (e.g., DMSO or CDCl₃).
Dynamic Effects : Perform variable-temperature NMR to assess rotameric equilibria (e.g., Boc group rotation).
Cross-Validation : Compare with analogous compounds (e.g., tert-butyl 3-formyl-pyrrolo[2,3-b]pyridine carboxylate, CAS 144657-66-9) .
Advanced: How can the formylation step be optimized for higher regioselectivity?
Answer:
- Directed Metalation : Use LDA or n-BuLi at -78°C to deprotonate the 6-position selectively, followed by quenching with DMF .
- Catalytic Approaches : Employ Pd-catalyzed C-H activation with CO and H₂ (e.g., Catellani reaction) for milder conditions .
- Yield Improvement : Optimize stoichiometry (DMF:POCl₃ ratio 1:1.2) and reaction time (2–4 hours at 0°C).
Advanced: What role does this compound play in multicomponent reactions (MCRs)?
Answer:
The formyl group enables participation in MCRs such as:
- Ugi Reaction : React with amines, isocyanides, and carboxylic acids to generate peptide-like derivatives.
- Pictet-Spengler Cyclization : Form tetrahydro-β-carbolines via condensation with tryptamine analogs .
Example : In Step 9 of EPA 2021, the compound acts as a spirocyclic intermediate in pyrazino-pyrrolo-pyrimidine synthesis .
Advanced: How can computational modeling predict reactivity in cross-coupling reactions?
Answer:
- DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites (e.g., formyl carbon as electrophilic center).
- Transition State Analysis : Simulate Suzuki-Miyaura coupling using Pd(PPh₃)₄ to assess activation barriers for boronate adducts .
- SHELXD Validation : Refine crystallographic data to confirm regioselectivity in post-functionalized products .
Advanced: What solvent systems stabilize the compound during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
